

Application Notes and Protocols for CBB1007 (CC1007) in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007, also referred to as CC1007, is a novel small molecule compound that functions as an indirect inhibitor of class IIa histone deacetylases (HDACs). Its mechanism of action involves binding to the myocyte enhancer factor-2 (MEF2) transcription factor, thereby preventing the recruitment of class IIa HDACs, such as HDAC7, to their target gene promoters. This leads to the hyperacetylation of histones and the activation of gene expression programs that can induce cell cycle arrest, apoptosis, and cellular differentiation in various cancer cell lines. These application notes provide detailed protocols for investigating the effects of CC1007 in cell culture, with a focus on hematopoietic cancer cell lines.

Mechanism of Action

CC1007 disrupts the interaction between HDAC7 and MEF2C, a key transcription factor in B-cell development and malignancy.[1] This disruption leads to the transcriptional activation of MEF2C target genes, including Nur77 (NR4A1). Nur77 can then translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway.

Data Presentation

Table 1: Summary of CC1007 In Vitro Efficacy



Cell Line	Cancer Type	Assay	Endpoint	IC50 / Effective Concentr ation	Treatmen t Duration	Referenc e
U266	Multiple Myeloma	Growth Inhibition	Cell Viability	Not explicitly stated	Not specified	[2]
MM1.S	Multiple Myeloma	Growth Inhibition	Cell Viability	Not explicitly stated	Not specified	[2]
Nalm-6	B-cell Precursor Acute Lymphobla stic Leukemia	Growth Inhibition	Cell Viability	Not explicitly stated	Not specified	[1]
Nalm-6	B-cell Precursor Acute Lymphobla stic Leukemia	Apoptosis Assay	Annexin V positive cells	1.25 μM - 2.5 μM	7 days	[1]
Nalm-6	B-cell Precursor Acute Lymphobla stic Leukemia	ChIP Assay	Inhibition of HDAC7/M EF2C binding	1.25 μΜ	7 days	[1]
MHH- CALL-2	B-cell Precursor Acute Lymphobla stic Leukemia	Growth Inhibition	Cell Viability	Not explicitly stated	Not specified	[1]



Note: Specific IC50 values for CC1007 in the U266, MM1.S, and MHH-CALL-2 cell lines are not readily available in the reviewed literature and should be determined empirically.

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of CC1007 on cancer cell lines.

Materials:

- Target cancer cell lines (e.g., U266, MM1.S, Nalm-6, MHH-CALL-2)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- CC1007 stock solution (dissolved in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 μL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of CC1007 in complete culture medium. It is recommended to start with a concentration range of 0.1 μ M to 10 μ M.
- Add 100 μL of the CC1007 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.



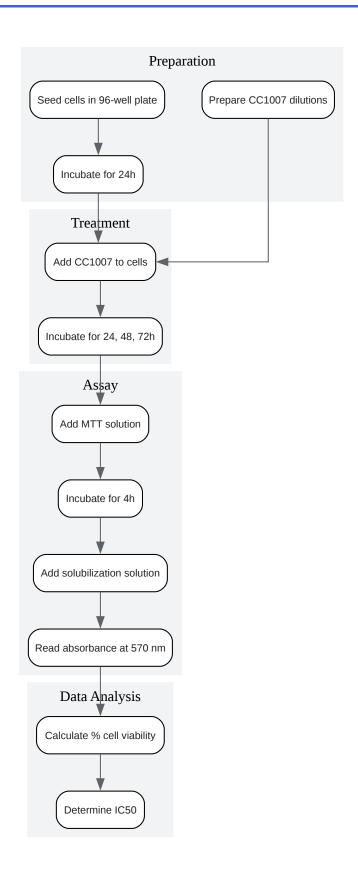




- Incubate the plate for 24, 48, and 72 hours.
- At each time point, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Experimental Workflow for MTT Assay





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Caption: Workflow for determining cell viability using the MTT assay.



Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by CC1007 using flow cytometry.

Materials:

- Target cancer cell lines
- Complete culture medium
- CC1007 stock solution
- · 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates at a density of 1×10^6 cells/well in 2 mL of complete culture medium.
- Incubate for 24 hours.
- Treat the cells with various concentrations of CC1007 (e.g., 1 μ M, 2.5 μ M, 5 μ M) for 24 to 48 hours. Include a vehicle control.
- Harvest the cells, including any floating cells in the supernatant.
- · Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.



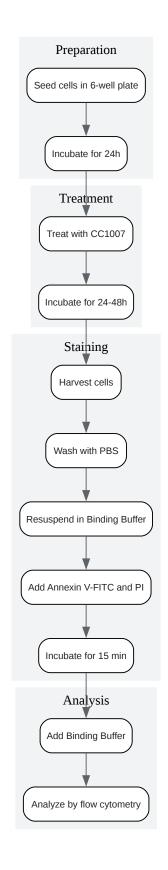


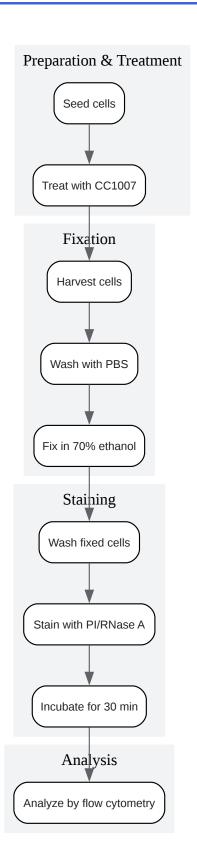


- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.

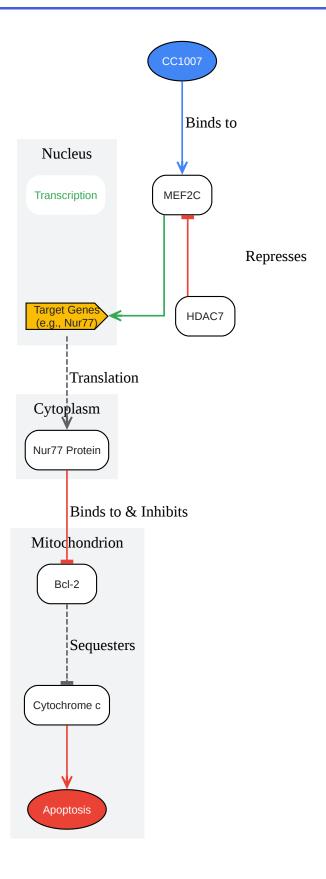
Experimental Workflow for Apoptosis Assay











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References

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- 2. researchgate.net [researchgate.net]
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